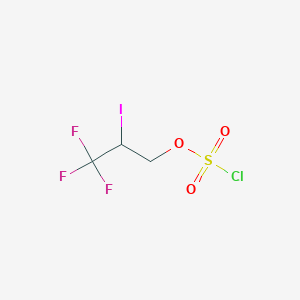
2-Iodo-3,3,3-trifluoropropyl chlorosulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Iodo-3,3,3-trifluoropropyl chlorosulfate: It is characterized by the presence of iodine, fluorine, and chlorosulfate groups, which contribute to its reactivity and versatility in chemical synthesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-3,3,3-trifluoropropyl chlorosulfate typically involves the reaction of 2-Iodo-3,3,3-trifluoropropanol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
2-Iodo-3,3,3-trifluoropropanol+Chlorosulfonic acid→2-Iodo-3,3,3-trifluoropropyl chlorosulfate+By-products
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality this compound .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Iodo-3,3,3-trifluoropropyl chlorosulfate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine and chlorosulfate groups can be substituted with other nucleophiles, leading to the formation of new compounds.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction of the compound can lead to the removal of specific functional groups.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include sodium iodide, potassium fluoride, and other nucleophiles. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed:
Substitution Reactions: Formation of new alkyl halides or sulfonates.
Oxidation Reactions: Introduction of hydroxyl or carbonyl groups.
Reduction Reactions: Formation of dehalogenated or desulfonated products.
Applications De Recherche Scientifique
Chemistry: 2-Iodo-3,3,3-trifluoropropyl chlorosulfate is used as a building block in organic synthesis
Biology: In biological research, this compound is used as a labeling reagent for biomolecules. The presence of iodine and fluorine atoms enables the compound to be used in imaging studies, such as positron emission tomography (PET) and magnetic resonance imaging (MRI).
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of radiolabeled pharmaceuticals for diagnostic imaging. Its ability to introduce iodine-125 or fluorine-18 isotopes makes it valuable for creating radiotracers.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for the synthesis of advanced materials with unique properties.
Mécanisme D'action
The mechanism of action of 2-Iodo-3,3,3-trifluoropropyl chlorosulfate involves its ability to undergo nucleophilic substitution reactions. The presence of the iodine and chlorosulfate groups makes the compound highly reactive towards nucleophiles, allowing it to form covalent bonds with target molecules. This reactivity is exploited in various applications, such as labeling biomolecules or synthesizing complex organic compounds.
Molecular Targets and Pathways: In biological systems, the compound can target specific biomolecules, such as proteins or nucleic acids, through covalent modification.
Comparaison Avec Des Composés Similaires
- 2-Iodo-3,3,3-trifluoropropanol
- 2-Iodo-3,3,3-trifluoropropyl sulfate
- 2-Iodo-3,3,3-trifluoropropyl sulfonate
Comparison: 2-Iodo-3,3,3-trifluoropropyl chlorosulfate is unique due to the presence of both iodine and chlorosulfate groups. This combination imparts distinct reactivity and versatility compared to similar compounds. For example, 2-Iodo-3,3,3-trifluoropropanol lacks the chlorosulfate group, limiting its reactivity in certain substitution reactions. Similarly, 2-Iodo-3,3,3-trifluoropropyl sulfate and 2-Iodo-3,3,3-trifluoropropyl sulfonate have different functional groups, affecting their chemical behavior and applications .
Propriétés
IUPAC Name |
3-chlorosulfonyloxy-1,1,1-trifluoro-2-iodopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3ClF3IO3S/c4-12(9,10)11-1-2(8)3(5,6)7/h2H,1H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBMKXUMARAUYHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)I)OS(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3ClF3IO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
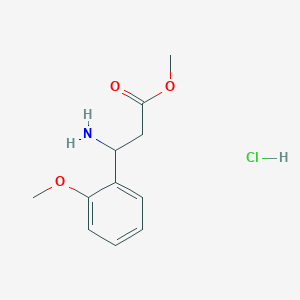
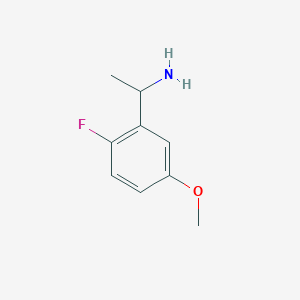
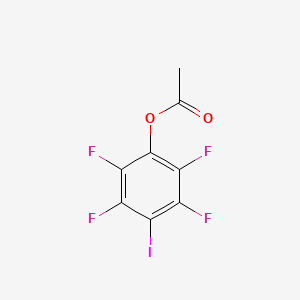
methanone hydrochloride](/img/structure/B6591143.png)
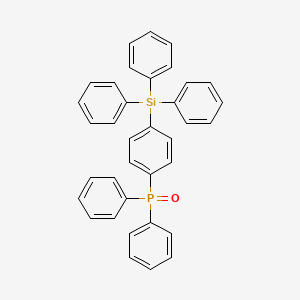
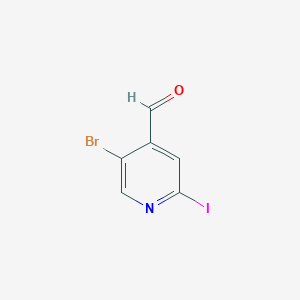
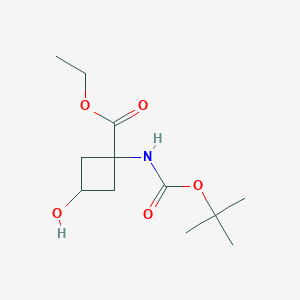
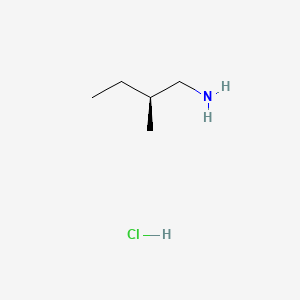
![5,6-Difluoro-4,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B6591181.png)
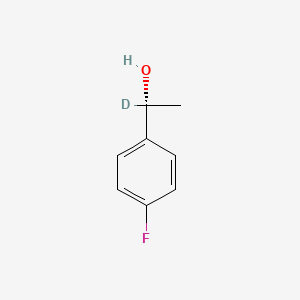
![(1-Ethyl-6-methoxy-1H-benzo[d]imidazol-2-yl)methanol](/img/structure/B6591202.png)
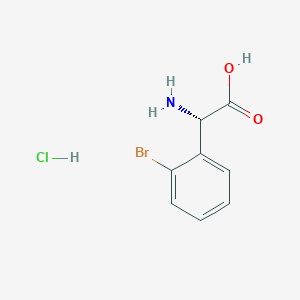
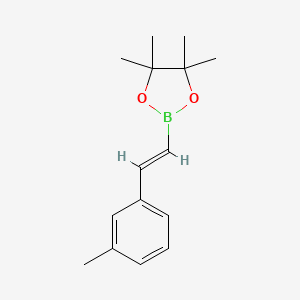
![2-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-oxoethyl]piperidine](/img/structure/B6591223.png)
